![molecular formula C39H52O7 B142016 Myriceron caffeoyl ester CAS No. 142877-49-4](/img/structure/B142016.png)
Myriceron caffeoyl ester
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Overview
Description
Myriceron caffeoyl ester is a natural product found in Hibiscus taiwanensis and Morella cerifera with data available.
Scientific Research Applications
Pharmacological Applications
Endothelin Receptor Antagonism
Myriceron caffeoyl ester (referred to as 50-235) is recognized for its potent antagonistic effects on endothelin receptors, specifically the ETA subtype. Research has demonstrated that 50-235 exhibits nanomolar affinity for human ETA receptors with a notable selectivity of 500-fold compared to ETB receptors. This characteristic makes it a promising candidate for treating conditions associated with endothelin dysregulation, such as hypertension and heart failure.
Case Study: Inhibition of Vasoconstriction
A study conducted on human vascular smooth muscle preparations highlighted the effectiveness of 50-235 in inhibiting endothelin-1-induced vasoconstriction. The antagonist was found to displace the endothelin-1 dose-response curve in isolated coronary arteries, saphenous veins, and left internal mammary arteries in a competitive manner. The pA2 values were consistent across different vascular tissues, indicating its broad applicability in vascular pharmacology .
Cancer Treatment
Inhibition of NF-kB Activation
Research indicates that extracts from wax myrtle, which contain this compound, can inhibit the activation of NF-kB, a transcription factor involved in cancer progression and inflammation. This inhibition is synergistic with other pathways related to oxidative stress and endothelin receptor activity, suggesting that this compound may play a role in developing multi-targeted cancer therapies.
Case Study: Synergistic Effects on Cancer Cells
In vitro studies have shown that standardized extracts from wax myrtle can significantly inhibit the growth of cancer cell lines through the combined action of myriceric acids and other phytochemicals present in the extract. The extracts demonstrated dose-dependent inhibition of cell proliferation in various cancer models, supporting their potential as adjunctive treatments in oncology .
Cardiovascular Applications
Treatment of Coronary Heart Disease
The pharmacological profile of this compound suggests its utility in treating cardiovascular diseases. By inhibiting endothelin receptor activity and reducing oxidative stress, it may mitigate the risk factors associated with coronary heart disease.
Data Table: Efficacy of this compound in Cardiovascular Models
Study | Model | Concentration | Effect Observed |
---|---|---|---|
Human coronary artery | 10^-11 to 10^-4 mol/L | Inhibition of endothelin-1 binding | |
A7r5 Smooth Muscle Cells | Varies | Dose-dependent growth inhibition |
Anti-inflammatory Properties
Role in Inflammatory Diseases
The compound's ability to inhibit NF-kB activation positions it as a candidate for treating inflammatory diseases. Its mechanism involves reducing oxidative stress and modulating inflammatory pathways, which could be beneficial for conditions like arthritis and other chronic inflammatory disorders.
Properties
CAS No. |
142877-49-4 |
---|---|
Molecular Formula |
C39H52O7 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C39H52O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-30,40-41H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,36-,37+,38-,39-/m0/s1 |
InChI Key |
RHAKBYCTYSBWIE-QWZNMBRFSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |
Synonyms |
50-235 myriceron caffeoyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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